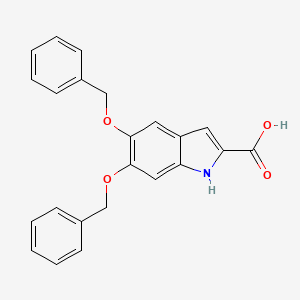

5,6-Bis(benzyloxy)-1h-indole-2-carboxylic acid

Description

Properties

CAS No. |

4966-40-9 |

|---|---|

Molecular Formula |

C23H19NO4 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

5,6-bis(phenylmethoxy)-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C23H19NO4/c25-23(26)20-11-18-12-21(27-14-16-7-3-1-4-8-16)22(13-19(18)24-20)28-15-17-9-5-2-6-10-17/h1-13,24H,14-15H2,(H,25,26) |

InChI Key |

TYUJHLDUESKKPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=C(N3)C(=O)O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthetic preparation of 5,6-bis(benzyloxy)-1H-indole-2-carboxylic acid involves the following steps:

Indole Formation: Start with indole as the precursor. Various methods can be employed to synthesize indole, such as the Fischer indole synthesis or the Bischler–Möhlau indole synthesis.

Benzylation: Introduce the benzyloxy groups at positions 5 and 6 of the indole ring. This can be achieved through benzylation reactions using benzyl halides or benzyl alcohols.

Carboxylation: Finally, carboxylation of the benzyloxyindole intermediate yields this compound.

Industrial Production:: While specific industrial production methods are not widely documented, the compound can be synthesized on a laboratory scale using the above synthetic routes.

Chemical Reactions Analysis

Palladium-Catalyzed C3–H Benzylation

This compound undergoes regioselective C3–H activation in Pd-catalyzed reactions with benzyl alcohols. Key features include:

Reaction Conditions

| Component | Specification |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | TPPMS (10 mol%) |

| Solvent | Water |

| Temperature | 60–80°C |

| Reaction Time | 16 hours |

Outcomes

-

Primary product : 3,3'-(Phenylmethylene)bis(1H-indole-5-carboxylic acid) (3a )

-

Secondary product : C3-benzylated derivatives (4a )

The reaction is fully C3-selective , with no competing N- or C2-benzylation observed. Substrates with electron-withdrawing groups (e.g., 5-nitro, 5-bromo) show reduced yields (45–76%) compared to unsubstituted analogs .

Key Steps in the Catalytic Cycle

-

Oxidative Addition : Benzyl alcohol reacts with Pd(0) to form a (η³-benzyl)palladium(II) complex.

-

C–H Activation : The palladium complex activates the C3–H bond of the indole core.

-

Nucleophilic Attack : Hydrated benzyl alcohol facilitates sp³ C–O bond cleavage, enabling benzylation.

-

Reductive Elimination : Regeneration of Pd(0) completes the cycle .

Role of Water

-

Stabilizes hydroxide ions (OH⁻) via hydration.

-

Enhances nucleophilic attack efficiency by polarizing benzyl alcohol .

Deuterium-Labeling Studies

Experiments with benzyl-α,α-d₂ alcohol (15 ) revealed:

-

β-Hydride Elimination : Deuterium incorporation in products (96% D in 20 ) confirms a β-elimination pathway.

-

Isotopic Distribution : Toluene byproduct (21 ) showed 73% deuterium retention, supporting intermediate Pd–D species .

Substrate Scope and Limitations

| Substitution Pattern | Yield (%) | Notes |

|---|---|---|

| 5-Carboxylic acid | 91 | Optimal reactivity |

| 5-Bromo | 52 | Reduced nucleophilicity at C3 |

| 5-Nitro | 60 | Electron-withdrawing effect |

| 2-Carboxylic acid | 45 | Retained reactivity despite EWG |

EWG = Electron-Withdrawing Group

Comparative Reactivity

The carboxylic acid group at C2 does not inhibit C3–H activation, unlike simpler indole derivatives where electron-rich positions dominate reactivity. This unique behavior is attributed to:

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that derivatives of indole-2-carboxylic acid exhibit anti-inflammatory properties. For instance, compounds structurally similar to 5,6-bis(benzyloxy)-1H-indole-2-carboxylic acid have shown promising results in inhibiting cyclooxygenase-2 (COX-2) activity, a key enzyme in inflammatory processes. In vitro assays demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

HIV-1 Integrase Inhibition

Research has highlighted the potential of indole derivatives as inhibitors of HIV-1 integrase. Compounds similar to this compound have been synthesized and evaluated for their ability to inhibit the strand transfer activity of the integrase enzyme. One derivative showed an IC50 value of 0.13 μM, indicating strong inhibitory potential . The binding analysis suggested that the carboxyl group plays a crucial role in chelating metal ions within the active site of the integrase.

Synthetic Chemistry Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Formation of Complex Derivatives : The presence of multiple functional groups enables the synthesis of various derivatives with tailored biological activities.

- Modification for Enhanced Activity : Structural modifications at different positions (C2, C3, C6) can lead to compounds with improved pharmacological profiles.

Case Study 1: Synthesis and Evaluation of Anti-inflammatory Derivatives

A series of derivatives based on this compound were synthesized and tested for anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that modifications at the benzyloxy positions significantly enhanced COX-2 inhibition compared to parent compounds.

Case Study 2: Development of Integrase Inhibitors

A study focused on optimizing the structure of indole derivatives for HIV treatment demonstrated that introducing halogenated substituents at specific positions increased integrase inhibitory activity significantly. The most promising compound exhibited an IC50 value lower than that of existing therapeutic agents.

Mechanism of Action

The precise mechanism of action for 5,6-bis(benzyloxy)-1H-indole-2-carboxylic acid remains an area of investigation. It likely interacts with specific molecular targets or pathways, but further research is needed.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The table below compares 5,6-bis(benzyloxy)-1H-indole-2-carboxylic acid with structurally related indole derivatives:

Key Observations :

- Melting Points : The presence of bulky benzyloxy groups (e.g., in 5-benzyloxy-1H-indole-2-carboxylic acid ) reduces crystallinity compared to methoxy-substituted analogs (e.g., 5,6-dimethoxy derivative with mp 210°C).

- Lipophilicity : Bis-benzyloxy derivatives exhibit higher logP values than methoxy or unsubstituted indoles, influencing solubility and bioavailability.

Biological Activity

5,6-Bis(benzyloxy)-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid, which has garnered attention for its potential biological activities, particularly in the realm of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets. Key mechanisms include:

- Integrase Inhibition : Similar compounds have been shown to inhibit HIV-1 integrase by chelating magnesium ions in the active site, thereby preventing viral replication. The indole core and carboxyl group are critical for this interaction, allowing for effective binding and inhibition of integrase activity .

- Anticancer Activity : Indole derivatives often exhibit cytotoxic effects against various cancer cell lines. The introduction of benzyloxy groups enhances solubility and bioavailability, potentially increasing their effectiveness against tumors .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the indole structure significantly influence biological activity. For instance:

- Substituent Effects : The presence of halogenated or bulky substituents at specific positions on the indole ring can enhance binding affinity to target proteins such as integrases or DNA polymerases. Compounds with longer alkyl chains or halogen substitutions have demonstrated improved inhibitory effects compared to their parent compounds .

- Metal Chelation : The ability of the carboxylate group to chelate metal ions is crucial for the activity of these compounds. Enhanced chelation leads to stronger interactions with target enzymes, increasing potency .

Case Studies and Research Findings

Several studies have investigated the biological activity of related indole derivatives:

- HIV Integrase Inhibition :

-

Anticancer Studies :

- Research involving various indole derivatives reported significant cytotoxicity against cancer cell lines such as K562 (leukemia) and MCF-7 (breast cancer). The most active compounds exhibited IC50 values lower than 10 μM, suggesting that structural modifications can lead to enhanced anticancer properties .

-

Computational Studies :

- Molecular docking studies have provided insights into the binding modes of these compounds with their targets. For example, computational analyses indicated strong π–π stacking interactions between halogenated benzene rings and viral DNA sequences, enhancing the inhibitory effects against integrase .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Target | IC50 (μM) | Notes |

|---|---|---|---|

| Indole-2-carboxylic acid | HIV Integrase | 32.37 | Parent compound |

| Compound 17a | HIV Integrase | 3.11 | Enhanced activity due to C6 substitution |

| Compound 20a | HIV Integrase | 0.13 | Strongest inhibitor identified |

| Various Indoles | K562 Cancer Cells | <10 | Significant cytotoxicity observed |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6-Bis(benzyloxy)-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Knoevenagel condensation ( ), where 5,6-dihydroxyindole-2-carboxylic acid undergoes benzylation to introduce protecting groups. Alternatively, multi-component reactions involving thioureas, chloroacetic acid, and aldehydes in acetic acid under reflux (3–5 h) are effective ( ). Optimize yields by adjusting stoichiometry (e.g., 1.1 equiv of aldehyde) and using sodium acetate as a catalyst. Recrystallization from acetic acid or DMF/acetic acid mixtures improves purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques : Use HPLC with UV detection (λ = 254 nm) to assess purity. Confirm structure via 1H/13C NMR (key signals: benzyloxy protons at δ 4.8–5.2 ppm, indole NH at δ 10–12 ppm) and FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹). Melting points (mp) for analogous indole-2-carboxylic acids range 205–259°C (), though experimental determination via DSC is recommended due to variability in substituents .

Q. What are the recommended storage conditions to ensure stability?

- Guidelines : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent oxidation. Avoid exposure to moisture, strong acids/bases, and light. Stability data for similar compounds () suggest no decomposition under these conditions, but periodic NMR monitoring is advised .

Advanced Research Questions

Q. How do the benzyloxy substituents at positions 5 and 6 affect the compound’s reactivity in further functionalization?

- Mechanistic Insight : The electron-donating benzyloxy groups enhance electrophilic substitution at position 3 of the indole ring (). For example, formylation at position 3 (via Vilsmeier-Haack reaction) proceeds efficiently, enabling subsequent condensations with thiazolidinones or aminothiazoles ( ). Steric hindrance from the benzyl groups may slow reactions at positions 5/6, requiring elevated temperatures or prolonged reflux .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

- Experimental Design :

- Solubility : Perform systematic solubility tests in DMSO, ethanol, and acetic acid (common solvents for indole derivatives; ).

- Melting Point : Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) to obtain precise mp data, minimizing discrepancies from impurities .

Q. How can computational modeling (e.g., pharmacophore-fit scoring) guide the design of derivatives with enhanced bioactivity?

- Approach : Generate a pharmacophore model using binding site data from target proteins (e.g., enzymes or receptors). Compare with the 3D structure of this compound to identify key interactions (e.g., hydrogen bonding via the carboxylic acid group). Derivatives with modified substituents (e.g., halogens or methyl groups) can be screened in silico for improved Pharmacophore-Fit Scores (). Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What in vitro assays are suitable for evaluating the compound’s cytotoxicity and mechanism of action?

- Protocols :

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293 or HeLa) with IC₅₀ determination.

- Mechanistic Studies : Perform fluorescence-based assays to assess interactions with DNA (e.g., ethidium bromide displacement) or enzyme targets (e.g., kinase inhibition). Reference indole derivatives in , which show activity as antimicrobials or receptor modulators .

Data Gaps and Methodological Recommendations

Q. How can researchers address the lack of data on decomposition products under oxidative conditions?

- Experimental Strategy : Conduct accelerated stability studies by exposing the compound to H₂O₂ (3%) or UV light. Analyze degradation products via LC-MS/MS. For thermal stability, use thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile byproducts .

Q. What synthetic modifications improve bioavailability without compromising activity?

- Design Principles : Replace benzyloxy groups with hydrolyzable esters (e.g., acetates) to enhance solubility. Introduce polar groups (e.g., –SO₃H) at position 3 while retaining the indole core. Validate modifications using LogP calculations () and parallel artificial membrane permeability assays (PAMPA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.